molecular formula C20H25N5O2S2 B10985937 5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(5-phenethyl-1,3,4-thiadiazol-2-YL)pentanamide

5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(5-phenethyl-1,3,4-thiadiazol-2-YL)pentanamide

Cat. No.: B10985937
M. Wt: 431.6 g/mol
InChI Key: BGHGFEDFFONNAD-MPGHIAIKSA-N
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Description

“5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(5-phenethyl-1,3,4-thiadiazol-2-YL)pentanamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thieno[3,4-D]imidazole core, which is fused with a thiadiazole ring, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(5-phenethyl-1,3,4-thiadiazol-2-YL)pentanamide” typically involves multi-step organic reactions. The process may start with the preparation of the thieno[3,4-D]imidazole core, followed by the introduction of the thiadiazole ring and the pentanamide side chain. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the hexahydrothieno[3,4-D]imidazole core.

    Substitution: Nucleophilic substitution reactions may take place at the amide nitrogen or the phenethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of heterocyclic rings suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound may be investigated for its therapeutic potential. Its structure indicates that it could have activity against certain diseases, such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of “5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(5-phenethyl-1,3,4-thiadiazol-2-YL)pentanamide” would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-D]imidazole derivatives: These compounds share the core structure and may have similar bioactivity.

    Thiadiazole derivatives: Compounds with the thiadiazole ring may exhibit comparable chemical properties and reactivity.

    Pentanamide derivatives: These compounds have the same side chain and may have related biological activity.

Uniqueness

The uniqueness of “5-[(3AS,4S,6AR)-2-Oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]-N-(5-phenethyl-1,3,4-thiadiazol-2-YL)pentanamide” lies in its combination of structural features. The fusion of the thieno[3,4-D]imidazole and thiadiazole rings, along with the pentanamide side chain, creates a compound with distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N5O2S2

Molecular Weight

431.6 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pentanamide

InChI

InChI=1S/C20H25N5O2S2/c26-16(9-5-4-8-15-18-14(12-28-15)21-19(27)23-18)22-20-25-24-17(29-20)11-10-13-6-2-1-3-7-13/h1-3,6-7,14-15,18H,4-5,8-12H2,(H2,21,23,27)(H,22,25,26)/t14-,15-,18-/m0/s1

InChI Key

BGHGFEDFFONNAD-MPGHIAIKSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4)NC(=O)N2

Origin of Product

United States

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